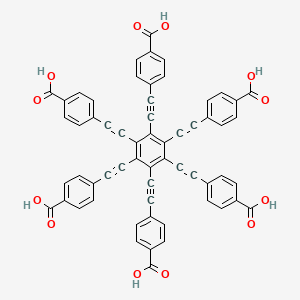
4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and ethyne linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid typically involves multi-step organic reactions. One common method includes the coupling of benzene derivatives with ethyne units under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkages to ethane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the benzene rings.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism by which 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s multiple benzene rings and ethyne linkages allow it to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a similar structure but different functional groups, used in materials science and organic synthesis.
2,4,6-Trimethylbenzoic acid: Another benzene derivative with different substituents, used in various chemical applications.
Uniqueness
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid is unique due to its extensive conjugated system and multiple functional groups, which provide it with distinct chemical and physical properties. These characteristics make it particularly valuable in the synthesis of advanced materials and in the study of complex molecular interactions.
Propiedades
Fórmula molecular |
C60H30O12 |
|---|---|
Peso molecular |
942.9 g/mol |
Nombre IUPAC |
4-[2-[2,3,4,5,6-pentakis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C60H30O12/c61-55(62)43-19-1-37(2-20-43)13-31-49-50(32-14-38-3-21-44(22-4-38)56(63)64)52(34-16-40-7-25-46(26-8-40)58(67)68)54(36-18-42-11-29-48(30-12-42)60(71)72)53(35-17-41-9-27-47(28-10-41)59(69)70)51(49)33-15-39-5-23-45(24-6-39)57(65)66/h1-12,19-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
Clave InChI |
UHHBELIXTNSPBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
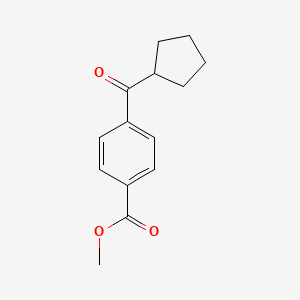
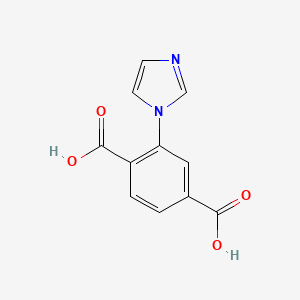
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

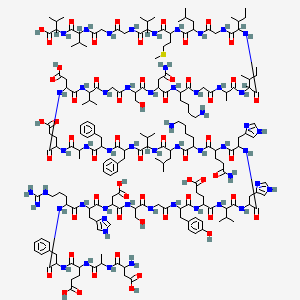
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
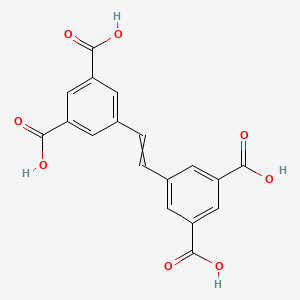
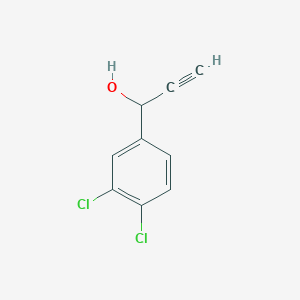
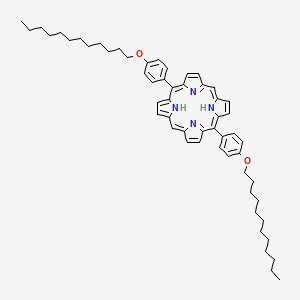
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)
